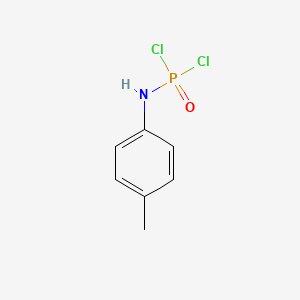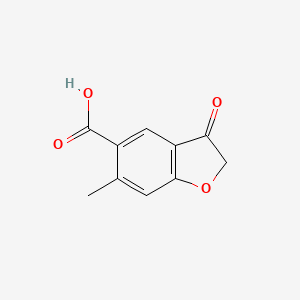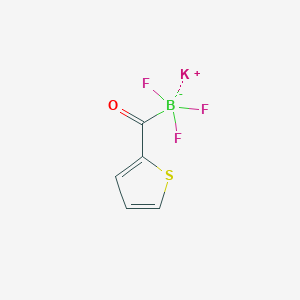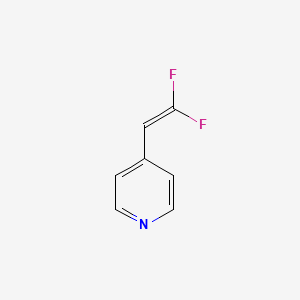
p-Tolylphosphoramidic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Tolylphosphoramidic dichloride: is an organophosphorus compound that contains a phosphorus atom bonded to a p-tolyl group and two chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reaction of p-Toluidine with Phosphorus Oxychloride: One common method involves the reaction of p-toluidine with phosphorus oxychloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition.
Industrial Production Methods: Industrially, p-Tolylphosphoramidic dichloride can be produced by reacting p-toluidine with phosphorus trichloride in the presence of a catalyst. The reaction is conducted in a solvent like toluene and requires careful control of temperature and pressure to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: p-Tolylphosphoramidic dichloride undergoes substitution reactions where the chlorine atoms can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: This compound can be oxidized to form p-tolylphosphoramidic oxide or reduced to form p-tolylphosphine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: p-Tolylphosphoramidic derivatives with various functional groups.
Oxidation Products: p-Tolylphosphoramidic oxide.
Reduction Products: p-Tolylphosphine derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: p-Tolylphosphoramidic dichloride is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Synthesis of Phosphorus Compounds: It serves as an intermediate in the synthesis of various organophosphorus compounds.
Biology and Medicine:
Drug Development: This compound is explored for its potential use in the synthesis of biologically active molecules, including pharmaceuticals.
Biochemical Research: It is used in the study of enzyme mechanisms and protein phosphorylation processes.
Industry:
Flame Retardants: this compound is used in the production of flame-retardant materials.
Polymer Additives: It is employed as an additive in polymers to enhance their thermal stability and mechanical properties.
Mécanisme D'action
Molecular Targets and Pathways:
Phosphorylation Reactions: p-Tolylphosphoramidic dichloride acts as a phosphorylating agent, transferring its phosphorus-containing group to nucleophilic targets such as hydroxyl or amino groups.
Enzyme Inhibition: It can inhibit certain enzymes by modifying their active sites through phosphorylation, affecting their catalytic activity.
Comparaison Avec Des Composés Similaires
Phenylphosphonic Dichloride: Similar in structure but contains a phenyl group instead of a p-tolyl group.
Diphenylphosphinic Chloride: Contains two phenyl groups attached to the phosphorus atom.
Uniqueness:
Reactivity: p-Tolylphosphoramidic dichloride exhibits unique reactivity due to the presence of the p-tolyl group, which can influence the electronic properties and steric hindrance of the compound.
Applications: Its specific applications in catalysis and polymer additives distinguish it from other similar compounds.
Propriétés
Numéro CAS |
33862-27-0 |
|---|---|
Formule moléculaire |
C7H8Cl2NOP |
Poids moléculaire |
224.02 g/mol |
Nom IUPAC |
N-dichlorophosphoryl-4-methylaniline |
InChI |
InChI=1S/C7H8Cl2NOP/c1-6-2-4-7(5-3-6)10-12(8,9)11/h2-5H,1H3,(H,10,11) |
Clé InChI |
OJFLZIGRSVQMBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NP(=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(Benzyloxy)phenyl]thiophene](/img/structure/B12837476.png)
![6-Benzyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12837480.png)
![N-(2-Aminophenyl)-N,7-dimethyl-2-propyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12837490.png)
![(3aR,4R,6R,11R,11aS)-11-Hydroxy-6-methyl-3,10-dimethylene-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B12837503.png)



![(S)-2-((1S,3R,4R)-2-Azabicyclo[2.2.1]heptan-3-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B12837523.png)






